N-(2-ethoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
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Overview
Description
N-(2-ethoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an ethoxyphenyl group and an indole moiety, which are connected through an acetamide linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with an appropriate nucleophile.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the indole derivative with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and ethoxyphenyl groups.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives with various functional groups replacing the ethoxy group.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin and melatonin receptors, which may contribute to its biological effects. Additionally, the compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed activities.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(2-ethoxyphenyl)-2-(1H-indol-3-yl)acetamide: Lacks the methyl group on the indole ring.
N-(2-ethoxyphenyl)-2-(1-methyl-1H-indol-3-yl)propionamide: Contains a propionamide group instead of an acetamide group.
Uniqueness
N-(2-ethoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to the specific combination of the ethoxyphenyl and indole moieties, which may confer distinct biological and chemical properties compared to its analogs. The presence of the ethoxy group can influence the compound’s lipophilicity and ability to interact with biological membranes, while the indole moiety is crucial for receptor binding and biological activity.
Properties
Molecular Formula |
C19H20N2O2 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C19H20N2O2/c1-3-23-18-11-7-5-9-16(18)20-19(22)12-14-13-21(2)17-10-6-4-8-15(14)17/h4-11,13H,3,12H2,1-2H3,(H,20,22) |
InChI Key |
IVEUMXQNAAIMFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
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